molecular formula C11H14N2O B13223217 N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B13223217
M. Wt: 190.24 g/mol
InChI Key: FPGCNHBNSLPKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The synthetic origins of this compound trace back to late 20th-century advancements in heterocyclic chemistry. While naturally occurring isoquinoline alkaloids like papaverine and morphine were isolated in the 19th century, synthetic derivatives gained prominence with the development of the Pictet-Spengler reaction in 1911. This cyclization method enabled efficient construction of tetrahydroisoquinoline frameworks from β-arylethylamines and carbonyl compounds, though early applications faced challenges with mutagenic byproducts when using hydrochloric acid catalysts.

By the 1990s, optimized protocols using sulfuric or hydrobromic acid reduced mutagenic risks, facilitating safer large-scale production. The specific incorporation of a carboxamide group at the C3 position and N-methylation emerged in patent literature from this era, driven by interest in neuropharmacological agents targeting N-methyl-D-aspartate (NMDA) receptors. Contemporary drug discovery campaigns in the 2000s further refined the compound’s profile, with Genzyme researchers identifying related tetrahydroisoquinoline diamides as potent cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Parallel work in kinase inhibition demonstrated the scaffold’s versatility, exemplified by 2016 findings of tetrahydroisoquinoline-7-carboxamides as selective discoidin domain receptor 1 (DDR1) inhibitors.

Table 1: Key Milestones in Development

Year Advancement Significance
1911 Pictet-Spengler reaction described Enabled tetrahydroisoquinoline synthesis
1995 Acid-catalyzed process optimization Safer production of intermediates
2005 CFTR modulation reported First therapeutic application of analogs
2016 DDR1 inhibition demonstrated Highlighted kinase selectivity potential

Structural Classification Within Isoquinoline Alkaloids

This compound belongs to the synthetic tetrahydroisoquinoline alkaloid family, distinguished from natural analogs by its carboxamide substituent and methylation pattern. The core structure comprises a benzene ring fused to a piperidine system, with stereochemical specificity at C3 conferred during synthesis. Key structural features include:

  • Bicyclic framework : The 1,2,3,4-tetrahydroisoquinoline system provides rigidity for target engagement while maintaining conformational flexibility.
  • C3 carboxamide : Introduces hydrogen-bonding capacity critical for protein interactions, as evidenced in DDR1 inhibitor co-crystallization studies.
  • N-Methylation : Enhances metabolic stability compared to primary amine analogs, a modification strategy common in CNS drug design.

Natural isoquinoline alkaloids typically feature hydroxyl or methoxy groups at positions 6 and 7 (e.g., papaverine), whereas synthetic derivatives like this compound prioritize functional groups enabling target specificity. The carboxamide moiety diverges from natural product biochemistry, representing a deliberate medicinal chemistry optimization for enhanced pharmacokinetics and binding affinity.

Significance in Medicinal Chemistry and Drug Discovery

The compound’s modular architecture has made it a versatile scaffold in lead optimization campaigns. Its significance arises from three key attributes:

  • Target versatility : The planar aromatic system engages π-π interactions with kinase ATP pockets, while the carboxamide serves as a hydrogen bond donor/acceptor. This dual functionality enabled development of DDR1 inhibitors with >400-fold selectivity over other kinases.
  • Synthetic tractability : Commercial availability of enantiopure precursors allows rapid analog generation. The Pictet-Spengler reaction achieves diastereomeric ratios exceeding 20:1 under optimized conditions.
  • Drug-likeness : With a molecular weight of 190.24 g/mol and calculated logP ~1.5, the scaffold adheres to Lipinski’s rules, facilitating oral bioavailability in preclinical models.

Table 2: Therapeutic Applications of Structural Analogs

Target Indication Key Analog Feature Reference
CFTR Cystic fibrosis Diamide substitution
DDR1 Pulmonary fibrosis 7-Carboxamide regioisomer
NMDA receptor Neurological disorders C3 ester derivatives

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C11H14N2O/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,12,14)

InChI Key

FPGCNHBNSLPKMJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the N-methyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation at specific positions, depending on the reagent:

Reagent Conditions Product
Potassium permanganateAqueous, acidicCarboxylic acid derivatives
Chromium trioxideAcidic or neutralKetone derivatives

For example, oxidation with KMnO₄ cleaves the tetrahydro ring system, yielding carboxylic acids, while CrO₃ selectively oxidizes benzylic positions.

Reduction Reactions

Reduction primarily targets the carboxamide group or unsaturated bonds:

Reagent Conditions Product
Lithium aluminum hydrideAnhydrous etherPrimary alcohol derivatives
Sodium borohydrideMethanolSecondary amine derivatives

LiAlH₄ reduces the carboxamide to a primary alcohol, while NaBH₄ selectively reduces imine intermediates.

Substitution Reactions

Electrophilic and nucleophilic substitutions modify the aromatic ring or side chains:

Reaction Type Reagent Product
Electrophilic halogenationCl₂/Br₂, FeCl₃Halogenated derivatives
Nucleophilic alkylationAlkyl halides, baseAlkylated side chains

Halogenation occurs preferentially at the 6- and 7-positions of the aromatic ring, while alkylation modifies the carboxamide nitrogen .

Biochemical Transformations

In biological systems, the compound interacts with enzymes such as monoamine oxidase (MAO) , undergoing oxidative deamination. This process generates metabolites that modulate dopamine catabolism, as observed in neurochemical studies .

Enzyme Reaction Biological Effect
MAO-BOxidative deaminationAlters dopamine metabolism

Comparative Reactivity Insights

  • N-Methyl vs. N-Ethyl Derivatives : The N-methyl group enhances steric hindrance, reducing reaction rates in substitutions compared to N-ethyl analogs.

  • Stereochemical Effects : Enantiomers exhibit distinct reactivity in biochemical contexts. For example, (S)-enantiomers show stronger inhibition of dopamine catabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological profile of Tic-carboxamide derivatives is highly sensitive to substitutions at the carboxamide nitrogen and the tetrahydroisoquinoline core. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Structural Features
N-Methyl-Tic-carboxamide -CH₃ 218.27 Methyl group enhances metabolic stability
N-Ethyl-Tic-carboxamide -CH₂CH₃ 204.27 Ethyl group increases lipophilicity
(3S)-N-Cyclopropyl-Tic-carboxamide Cyclopropyl 216.28 Cyclopropyl enhances conformational rigidity
(3S)-N-tert-Butyl-Tic-carboxamide -C(CH₃)₃ 244.35 Bulky tert-butyl improves κ-opioid selectivity
(S)-N-Benzyl-Tic-carboxamide Benzyl 280.36 Aromatic group enables π-π interactions
RTI-5989-212 -CH₂CH(CH₃)₂ + 7-OCH₃ 496.62 Methoxy group alters duration of action

Pharmacological Activity

  • N-Methyl-Tic-carboxamide : Exhibits moderate κ-opioid receptor antagonism (Ki ~50 nM) but lacks prolonged duration due to rapid clearance .
  • N-Ethyl-Tic-carboxamide : Reduced receptor affinity compared to methyl analog (Ki ~120 nM), likely due to increased steric bulk .
  • (3S)-N-tert-Butyl-Tic-carboxamide : Demonstrates exceptional κ-opioid selectivity (Ke = 0.37 nM; >8,100-fold selectivity over δ-opioid receptors) and brain penetration (log BB = 1.2) .
  • RTI-5989-212 : Short-acting κ-antagonist with a methoxy substitution at position 7; fails to activate JNK1, correlating with transient effects .
  • (S)-N-Benzyl-Tic-carboxamide : Serves as a chiral ligand precursor in asymmetric catalysis, leveraging its rigid half-chair conformation .

Pharmacokinetic Differences

  • Lipophilicity : tert-Butyl and benzyl derivatives show higher logP values (2.8–3.5), enhancing membrane permeability but risking solubility issues .
  • Metabolic Stability : Methyl and ethyl analogs exhibit shorter half-lives (t₁/₂ <2 h in rats) compared to tert-butyl derivatives (t₁/₂ >6 h) due to reduced CYP450 metabolism .
  • Brain Penetration : tert-Butyl derivatives (e.g., 4-Me-PDTic) achieve brain-to-plasma ratios >2:1, critical for CNS-targeted therapies .

Key Research Findings

  • κ-Opioid Selectivity : Bulky substituents (e.g., tert-butyl) reduce μ/δ-opioid off-target effects, as shown by 4-Me-PDTic’s >6,450-fold selectivity .
  • Catalytic Applications : Benzyl-substituted Tic derivatives enable asymmetric hydrogenation and Diels-Alder reactions with >90% enantiomeric excess .

Biological Activity

N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (also referred to as 1MeTIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the tetrahydroisoquinoline scaffold, which is known for its various pharmacological properties. The compound's structure allows it to interact with multiple biological targets, leading to a range of effects.

1MeTIQ exhibits several mechanisms of action that contribute to its biological activity:

  • Neuroprotection : The compound has been shown to protect dopaminergic neurons from neurotoxic damage induced by agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This neuroprotective effect is attributed to its ability to modulate dopamine metabolism and reduce oxidative stress .
  • Enzyme Inhibition : 1MeTIQ inhibits monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), which are involved in the catabolism of neurotransmitters. This inhibition leads to increased levels of dopamine and other monoamines in the brain .
  • Antioxidant Activity : The compound possesses intrinsic antioxidant properties that help mitigate oxidative stress in neuronal tissues. It has been demonstrated to inhibit free radical formation and protect against oxidative damage .

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective potential of 1MeTIQ:

  • Rodent Studies : In rodent models, 1MeTIQ has been shown to attenuate the behavioral and biochemical effects of neurotoxins. For instance, it reduced the severity of motor deficits in mice treated with MPTP .
  • Dopamine Metabolism : Research indicates that 1MeTIQ influences dopamine metabolism by increasing the levels of homovanillic acid (HVA), a metabolite associated with dopamine turnover. This effect varies between its enantiomers, suggesting stereospecific actions in neuroprotection .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of 1MeTIQ:

  • Cell Line Studies : In vitro studies have shown that 1MeTIQ can induce apoptosis in various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition .

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of 1MeTIQ:

StudyFocusKey Findings
Absi et al., 2002NeuroprotectionDemonstrated that 1MeTIQ protects dopaminergic neurons from MPTP-induced damage.
Antkiewicz-Michaluk et al., 2006Dopamine MetabolismFound that 1MeTIQ inhibits MAO activity and increases dopamine levels in rodent brains.
Kotake et al., 2005Behavioral StudiesShowed that both (R)- and (S)-enantiomers of 1MeTIQ provide neuroprotection against neurotoxins.
Patsenka & Antkiewicz-Michaluk, 2004Antioxidant PropertiesConfirmed intrinsic antioxidant effects of TIQ derivatives including 1MeTIQ.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (N-methyl-Tic-carboxamide) derivatives?

  • Methodological Answer : Cycloaddition approaches, such as Diels-Alder reactions and [2+2+2] cyclotrimerization using enyne building blocks, are effective. For example, Schiff base intermediates can act as glycine equivalents to construct α-amino acid moieties in the tetrahydroisoquinoline scaffold. Post-functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation) enables carboxamide derivatization .

Q. How can the stereochemistry and crystal structure of N-methyl-Tic-carboxamide derivatives be validated?

  • Methodological Answer : X-ray crystallography is critical. For instance, (S)-N-benzyl derivatives exhibit a semi-chair conformation in the six-membered ring, confirmed by torsion angles (e.g., N1–C9–C8 = 68.7°) and hydrogen-bonding networks (N–H⋯O). Absolute stereochemistry is resolved via 2D NMR (e.g., NOESY) and refined using software like SHELXL .

Q. What analytical techniques are suitable for purity assessment and structural characterization?

  • Methodological Answer :

  • Purity : HPLC with UV detection (≥98% purity) and mass spectrometry (e.g., ESI-MS) for molecular weight confirmation.
  • Structure : 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry. IR spectroscopy validates carbonyl and amide functional groups .

Advanced Research Questions

Q. How do structural modifications influence κ-opioid receptor (KOR) selectivity in N-methyl-Tic-carboxamide derivatives?

  • Methodological Answer : SAR studies show that substituents at the 7-position (e.g., hydroxyl groups) enhance KOR antagonism (Ke = 0.37 nM). Selectivity over μ- and δ-opioid receptors (>6,450-fold) is achieved via steric hindrance from methyl groups on piperidine rings. Pharmacokinetic studies in rats confirm CNS penetration (log BB > 1) .

Q. What computational tools predict the monoamine oxidase (MAO) inhibitory activity of N-methyl-Tic-carboxamide analogs?

  • Methodological Answer : 3D-QSAR models (e.g., CoMFA) analyze steric/electrostatic fields to correlate substituent effects with MAO-A/B inhibition. For example, bulky N-alkyl groups reduce MAO-B affinity, while electron-withdrawing groups at the 3-position enhance selectivity .

Q. How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) be resolved in opioid receptor studies?

  • Methodological Answer : Contradictions arise from stereochemistry (e.g., Tyr-D-Tic vs. Tyr-L-Tic motifs). Functional assays (e.g., [35^{35}S]GTPγS binding) distinguish agonists (μ-selective) from antagonists (δ-selective). Molecular docking clarifies binding modes in receptor subtypes .

Q. What strategies optimize brain penetration for CNS-targeted N-methyl-Tic-carboxamide compounds?

  • Methodological Answer : CNS MPO (multiparameter optimization) scores prioritize low molecular weight (<400 Da), log P (2–5), and hydrogen-bond donors (<3). Rat PK studies show that 4-Me-PDTic derivatives achieve brain-to-plasma ratios >1.5 via passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.